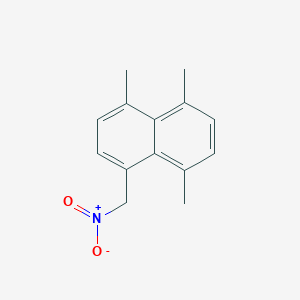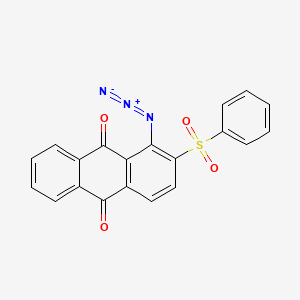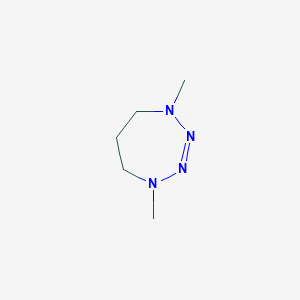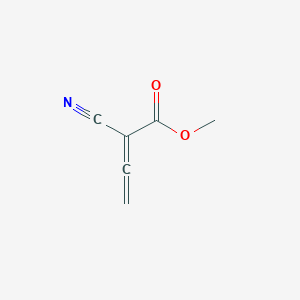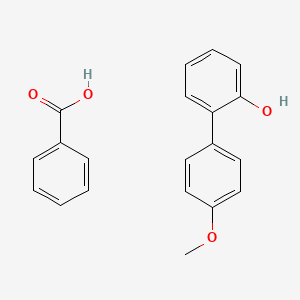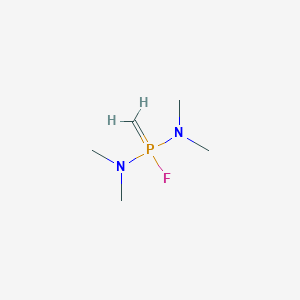![molecular formula C22H28FNO2 B14341471 {4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone CAS No. 93494-84-9](/img/structure/B14341471.png)
{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone is a chemical compound known for its unique structure and properties It consists of a phenyl ring substituted with a dipropylamino propoxy group and a fluorophenyl methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-fluorophenylmethanone: This can be achieved through the Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the dipropylamino propoxy intermediate: This involves the reaction of 3-chloropropanol with dipropylamine under basic conditions to form 3-(dipropylamino)propoxy.
Coupling of intermediates: The final step involves the coupling of the 4-fluorophenylmethanone with the dipropylamino propoxy intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of {4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {4-[3-(Diethylamino)propoxy]phenyl}(4-fluorophenyl)methanone
- {4-[3-(Dimethylamino)propoxy]phenyl}(4-fluorophenyl)methanone
- {4-[3-(Dipropylamino)propoxy]phenyl}(4-chlorophenyl)methanone
Uniqueness
{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
93494-84-9 |
|---|---|
Formule moléculaire |
C22H28FNO2 |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
[4-[3-(dipropylamino)propoxy]phenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C22H28FNO2/c1-3-14-24(15-4-2)16-5-17-26-21-12-8-19(9-13-21)22(25)18-6-10-20(23)11-7-18/h6-13H,3-5,14-17H2,1-2H3 |
Clé InChI |
MXDPHLOVNAAXBH-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
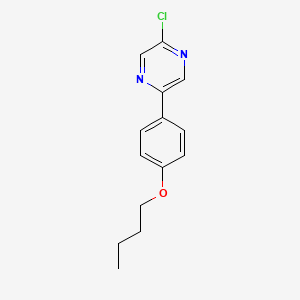
![[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate](/img/structure/B14341392.png)
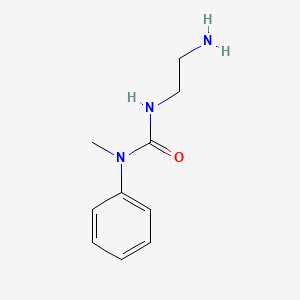
![4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid](/img/structure/B14341406.png)
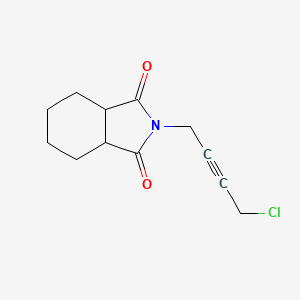

![1-[4-(Pentyloxy)phenyl]pentan-1-one](/img/structure/B14341427.png)
